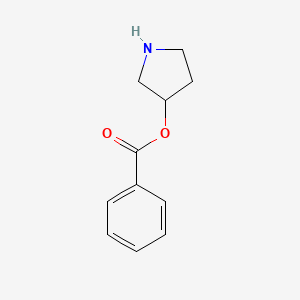![molecular formula C13H9IN2S B8644335 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-56-6](/img/structure/B8644335.png)
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with an iodine atom at the 3-position and a phenylsulfanyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by the introduction of the phenylsulfanyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Deiodinated pyrrolopyridine.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and induction of apoptosis. The exact pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the iodine and phenylsulfanyl groups allows for versatile chemical modifications and potential therapeutic applications, particularly in targeting FGFRs .
Propriétés
Numéro CAS |
923583-56-6 |
|---|---|
Formule moléculaire |
C13H9IN2S |
Poids moléculaire |
352.20 g/mol |
Nom IUPAC |
3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9IN2S/c14-12-8-16-13-11(12)6-10(7-15-13)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clé InChI |
NVRUNNXKDBECGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(NC=C3I)N=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
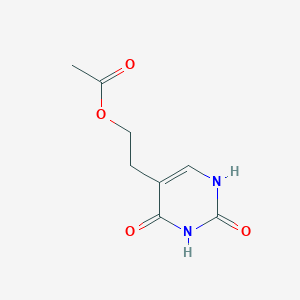




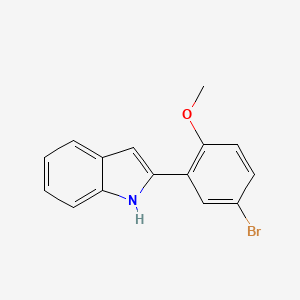
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)

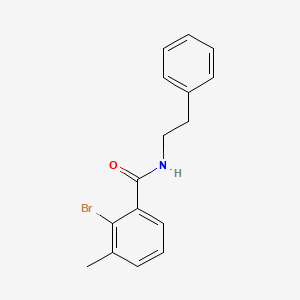
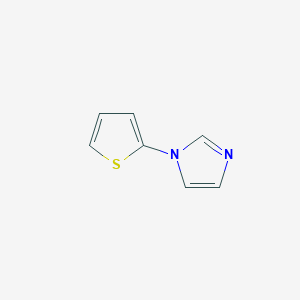

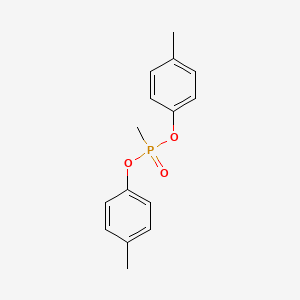
![8-Nitro-2-phenyl-1,2-dihydro-pyrazolo[4,3-c]q uinolin-3-one](/img/structure/B8644362.png)
